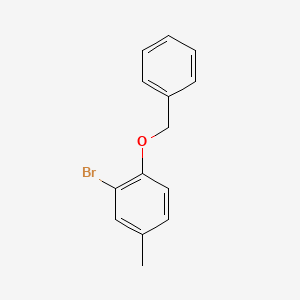

1-(Benzyloxy)-2-bromo-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZSLPJRBZFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444127 | |

| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2830-53-7 | |

| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(Benzyloxy)-2-bromo-4-methylbenzene

CAS Number: 2830-53-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Benzyloxy)-2-bromo-4-methylbenzene, a key intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its role as a versatile building block in modern synthetic chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2830-53-7 | [2] |

| Molecular Formula | C₁₄H₁₃BrO | [2] |

| Molecular Weight | 277.16 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | 96-98% | [1] |

| Storage | Sealed in dry, room temperature or 2-8°C | [1] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 4.4 | [2] |

| Exact Mass | 276.01498 Da | [2] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient route is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

Reaction Scheme: Williamson Ether Synthesis

References

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-4-methylbenzene: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(benzyloxy)-2-bromo-4-methylbenzene, a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. The document details the chemical structure of the core compound and its primary isomers, presenting their physicochemical properties in a comparative tabular format. A detailed, two-step experimental protocol for the synthesis of this compound is provided, starting from the bromination of p-cresol followed by Williamson ether synthesis. Spectroscopic data for related compounds are included for analytical reference. While the synthetic aspects of this class of molecules are well-established, this guide also addresses the current gap in the publicly available literature regarding their specific biological activities and associated signaling pathways.

Chemical Structure and Isomerism

This compound is a disubstituted benzene derivative characterized by a benzyloxy group, a bromine atom, and a methyl group attached to the aromatic ring. The relative positions of these substituents give rise to several structural isomers. The core structure and its key isomers are depicted below, with their corresponding IUPAC names and CAS numbers.

Core Compound:

-

This compound

Primary Isomers:

The relative positions of the bromo, methyl, and benzyloxy groups on the benzene ring define the main isomers of this compound. The following table summarizes the key structural isomers and their known properties.

| Isomer Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound |  | 2830-53-7 | C₁₄H₁₃BrO | 277.16 |

| 1-(Benzyloxy)-4-bromo-2-methylbenzene |  | 202937-53-9 | C₁₄H₁₃BrO | 277.16 |

| 2-(Benzyloxy)-1-bromo-4-methylbenzene |  | 177555-85-0 | C₁₄H₁₃BrO | 277.16 |

| 4-(Benzyloxy)-1-bromo-2-methylbenzene |  | 13596-33-3 | C₁₄H₁₃BrO | 277.16 |

Physicochemical Data

The following table presents a comparison of key computed physicochemical properties for this compound and its isomers. This data is essential for predicting the behavior of these compounds in various chemical and biological systems.

| Property | This compound | 1-(Benzyloxy)-4-bromo-2-methylbenzene | 2-(Benzyloxy)-1-bromo-4-methylbenzene | 4-(Benzyloxy)-1-bromo-2-methylbenzene |

| Molecular Weight | 277.16 g/mol [1] | 277.16 g/mol | 277.16 g/mol | 277.16 g/mol |

| XLogP3 | 4.4[1] | 4.4 | 4.4 | 4.4 |

| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |

| Rotatable Bonds | 3 | 3 | 3 | 3 |

| Exact Mass | 276.01498 g/mol [1] | 276.01498 g/mol | 276.01498 g/mol | 276.01498 g/mol |

| Topological Polar Surface Area | 9.2 Ų[1] | 9.2 Ų | 9.2 Ų | 9.2 Ų |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the bromination of p-cresol to yield 2-bromo-4-methylphenol, followed by a Williamson ether synthesis to introduce the benzyl group.

Step 1: Synthesis of 2-Bromo-4-methylphenol

This protocol is adapted from established methods for the bromination of p-cresol.[2][3][4][5]

Materials:

-

p-Cresol

-

Bromine

-

Chloroform (or another suitable inert solvent like dichloroethane)[3][4]

-

Ice-salt bath

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve p-cresol (1.0 mol) in chloroform (500 mL).

-

Cool the solution to -10 to -5 °C using an ice-salt bath.[3]

-

In a separate flask, prepare a solution of bromine (1.0 mol) in chloroform (300 mL) and cool it to the same temperature.

-

Slowly add the bromine solution to the p-cresol solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below -5 °C.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Separate the organic layer, wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2-bromo-4-methylphenol.[5]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on the classical Williamson ether synthesis methodology.[6][7][8]

Materials:

-

2-Bromo-4-methylphenol

-

Benzyl bromide

-

Potassium carbonate (or sodium hydride)

-

Acetone (or N,N-dimethylformamide - DMF)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask containing a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone (or DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and patent databases did not yield specific information on the biological activity of this compound or its direct isomers. While studies on broader classes of benzyloxybenzene and bromophenol derivatives have reported various activities, including antimicrobial and enzyme inhibitory effects, no dedicated research on the specific compounds discussed in this guide was found.[9][10][11][12][13]

Consequently, there is no experimental basis for the creation of signaling pathway or experimental workflow diagrams as mandated by the core requirements. The generation of such diagrams without supporting data would be speculative and would not meet the standards of a technical guide for a scientific audience. Further research is required to elucidate the pharmacological profile of these compounds.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, isomers, and a reliable synthetic route for this compound. The provided experimental protocols are based on established and well-documented chemical transformations. The compilation of physicochemical data for the core compound and its isomers offers a valuable resource for researchers. It is important to note the current absence of specific biological activity data for these compounds in the public domain, which represents a significant area for future investigation. The exploration of the pharmacological properties of this compound and its related isomers could unveil novel therapeutic applications and further enrich the field of medicinal chemistry.

References

- 1. This compound | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 3. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms [mdpi.com]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-2-bromo-4-methylbenzene is an aromatic organic compound with significant potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a benzyloxy protecting group, a bromine atom, and a methyl-substituted benzene ring, offers multiple avenues for functionalization and elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature.[1][2] Key quantitative data and identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 277.16 g/mol [3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₃BrO[3][5] |

| CAS Number | 2830-53-7[1][3][4][5] |

| IUPAC Name | 2-bromo-4-methyl-1-(phenylmethoxy)benzene[3] |

| Physical Form | Solid[1][2][7] |

| Purity | ≥96%[2][7] |

| Storage Temperature | Room temperature or 2-8°C[1] |

Synthesis: Experimental Protocol

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This procedure involves the reaction of a phenoxide with a primary alkyl halide. In this case, 2-bromo-4-methylphenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide.

Materials:

-

2-bromo-4-methylphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methylphenol (1.0 eq) in acetone.

-

Addition of Base: Add potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as the base to deprotonate the phenol.

-

Addition of Alkyl Halide: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Organic Synthesis

While specific biological activities of this compound are not extensively documented, its structural motifs are prevalent in medicinal chemistry. The benzyloxy group serves as a common protecting group for phenols and is present in various biologically active molecules, including some monoamine oxidase B (MAO-B) inhibitors.[8] Halogenated aromatic compounds are key building blocks in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceutical drugs. The presence of both a bromo substituent and a benzyloxy group allows for sequential and site-selective modifications, enhancing its utility as a synthetic intermediate. For instance, derivatives of benzyloxy-benzaldehyde have been explored for their anticancer properties.[9]

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway for this compound from 2-bromo-4-methylphenol and benzyl bromide via the Williamson ether synthesis.

Caption: Synthetic route to this compound.

References

- 1. This compound | 2830-53-7 [sigmaaldrich.com]

- 2. This compound | 2830-53-7 [sigmaaldrich.com]

- 3. This compound | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BENZYLOXY-4-BROMO-2-CHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 2830-53-7 [sigmaaldrich.com]

- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-bromo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the aromatic ether, 1-(benzyloxy)-2-bromo-4-methylbenzene. This compound, with the CAS number 2830-53-7, serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document collates available experimental and computed data on its physical characteristics, outlines detailed protocols for its synthesis and characterization, and presents logical workflows for its analysis. The information herein is intended to support researchers in the effective utilization and further investigation of this compound.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with a molecular formula of C₁₄H₁₃BrO.[1] It is characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a methyl group. Commercial suppliers typically provide this compound as a solid with a purity of 96% or higher, and it is recommended to be stored in a dry, sealed container at room temperature.

Quantitative Physical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are computed estimates and should be regarded as such.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO | [1] |

| Molecular Weight | 277.16 g/mol | [1] |

| CAS Number | 2830-53-7 | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥96% | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in chloroform and methanol (predicted for a similar compound) | [2] |

| XLogP3 (Computed) | 4.4 | [1] |

| Exact Mass (Computed) | 276.01498 Da | [1] |

Synthesis and Purification

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Synthetic Workflow

The logical flow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Materials:

-

2-Bromo-4-methylphenol

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

-

-

Procedure:

-

To a solution of 2-bromo-4-methylphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Spectroscopic Characterization

Due to the limited availability of experimental spectra in the public domain, this section provides predicted spectroscopic data and outlines generalized protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted NMR, IR, and mass spectrometry data are summarized in the tables below. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50-7.30 | m | 5H | Phenyl-H |

| ~7.25 | d | 1H | Ar-H |

| ~7.10 | dd | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~5.10 | s | 2H | O-CH₂-Ph |

| ~2.30 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-O |

| ~137 | Quaternary C of Phenyl |

| ~134 | Quaternary C-CH₃ |

| ~133 | C-H |

| ~130 | C-H |

| ~129 | C-H of Phenyl |

| ~128 | C-H of Phenyl |

| ~127 | C-H of Phenyl |

| ~115 | C-Br |

| ~114 | C-H |

| ~71 | O-CH₂-Ph |

| ~20 | Ar-CH₃ |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch |

| 1600, 1500, 1450 | Aromatic C=C stretch |

| 1250-1000 | C-O (ether) stretch |

| 800-600 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 276/278 | [M]⁺ (Molecular ion with Br isotopes) |

| 197 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: If the sample is a solid, an IR spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR).

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a synthesized compound is outlined below.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This compound is a valuable chemical intermediate with defined, albeit not extensively documented, physical properties. This guide provides a consolidated resource of its known characteristics, a plausible synthetic route, and a framework for its analytical characterization. The provided protocols and predicted data serve as a robust starting point for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this compound in their research endeavors. Further experimental determination of its physical properties is encouraged to enrich the available data for the scientific community.

References

A Guide to the Systematic Nomenclature of Substituted Bromomethylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted bromomethylbenzenes. A systematic approach to naming these compounds is critical for unambiguous communication in research, development, and regulatory contexts. This document outlines the core principles, prioritization rules, and step-by-step procedures for correctly assigning systematic names.

Core Concepts in IUPAC Nomenclature of Benzene Derivatives

The systematic naming of substituted bromomethylbenzenes follows the established IUPAC rules for aromatic compounds. The fundamental principle is to identify a parent hydride and then specify the substituents attached to it using prefixes and locants (numbers).[1] For the compounds , the parent hydride can be either benzene or toluene .

-

Benzene as Parent: The compound is named as a substituted benzene. The -CH₂Br group is treated as a substituent and is named (bromomethyl) .[2][3]

-

Toluene as Parent: Certain substituted methylbenzenes have retained IUPAC names, with toluene being a prime example.[4][5] In this case, the compound is named as a derivative of toluene, and the bromine atom on the methyl group is indicated using the locant 'α' (alpha).[6]

The choice between these two parent structures depends on the presence of other substituents on the benzene ring, particularly those that can be designated as the principal characteristic group.

Substituent Prioritization

When a benzene ring has multiple substituents, a priority system determines the parent name and the numbering of the ring.[7] If a substituent is present that has a higher priority than the methyl group (of toluene) or the bromomethyl group, it will typically define the parent name of the molecule. For example, a hydroxyl (-OH) group or a carboxyl (-COOH) group will lead to the compound being named as a derivative of phenol or benzoic acid, respectively.[8][9]

The numbering of the benzene ring begins at the carbon atom bearing the principal characteristic group, and proceeds in a direction that assigns the lowest possible locants to the other substituents.[10][11] If no principal group is present, numbering is assigned to give the lowest possible set of locants to all substituents, with alphabetical order used as a tie-breaker.[12]

Table 1: Priority Order for Common Substituents

| Priority | Class of Compound | Suffix (if principal group) | Prefix (if substituent) |

| High | Carboxylic Acids | -oic acid / -carboxylic acid | carboxy- |

| Esters | -oate / -carboxylate | alkoxycarbonyl- | |

| Aldehydes | -al / -carbaldehyde | formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Alkynes | -ene / -yne | - |

| Halogens | - | halo- (e.g., bromo-, chloro-) | |

| Nitro compounds | - | nitro- | |

| Alkyl groups | - | alkyl- (e.g., methyl-, ethyl-) |

This table provides a simplified overview. For a complete list, refer to the IUPAC Blue Book.[13]

Naming Methodologies and Examples

The correct systematic name depends on the substitution pattern. Below are the primary scenarios and naming protocols.

This approach is used when no higher-priority functional group is present that would give rise to a common name like phenol or benzoic acid. The -CH₂Br group is named as a (bromomethyl) substituent.

-

Protocol:

-

Identify the parent as benzene.

-

Identify all substituents on the ring (e.g., bromomethyl, nitro, chloro).

-

Number the ring to give the lowest possible locants to the substituents. If a tie exists, assign the lowest number based on alphabetical order of the substituent prefixes.[12]

-

Construct the name by listing the substituents alphabetically, preceded by their locants.

-

Table 2: Examples of Substituted Bromomethylbenzenes (Benzene as Parent)

| Structure | Systematic IUPAC Name | Common Name |

| C₆H₅CH₂Br | (Bromomethyl)benzene | Benzyl bromide |

| 1-CH₂Br, 4-NO₂ - C₆H₄ | 1-(Bromomethyl)-4-nitrobenzene | 4-Nitrobenzyl bromide |

| 1-CH₂Br, 2-Cl - C₆H₄ | 1-(Bromomethyl)-2-chlorobenzene | 2-Chlorobenzyl bromide |

| 1-CH₂Br, 3,5-diCl - C₆H₃ | 1-(Bromomethyl)-3,5-dichlorobenzene | 3,5-Dichlorobenzyl bromide |

This method can be used when the methyl group is considered part of the parent hydride, toluene. Substitution on the side-chain methyl group is denoted by the Greek letter α (alpha). While this is a valid systematic name, the "(bromomethyl)benzene" format is often preferred in modern IUPAC recommendations for consistency.

-

Protocol:

-

Identify the parent as toluene.

-

Indicate the bromine on the methyl group with the prefix "α-bromo-".

-

Identify and number the ring substituents, with the methyl-bearing carbon as position 1.

-

Construct the name by listing the ring substituents alphabetically, followed by the parent name "α-bromotoluene".

-

Table 3: Examples of Substituted Bromomethylbenzenes (Toluene as Parent)

| Structure | Systematic IUPAC Name (Toluene Parent) | Systematic IUPAC Name (Benzene Parent) |

| C₆H₅CH₂Br | α-Bromotoluene | (Bromomethyl)benzene |

| 1-CH₂Br, 4-NO₂ - C₆H₄ | 4-Nitro-α-bromotoluene | 1-(Bromomethyl)-4-nitrobenzene |

| 1-CH₂Br, 2-Cl - C₆H₄ | 2-Chloro-α-bromotoluene | 1-(Bromomethyl)-2-chlorobenzene |

When a high-priority functional group is present, it defines the parent name.

-

Protocol:

-

Identify the principal characteristic group (e.g., -COOH, -OH) and determine the parent name (e.g., benzoic acid, phenol).

-

The carbon atom attached to this principal group is assigned locant 1.[8]

-

Number the ring to give the lowest possible locants to other substituents.

-

Name the -CH₂Br group as a "bromomethyl" substituent.

-

Assemble the name alphabetically.

-

Table 4: Examples with Principal Characteristic Groups

| Structure | Systematic IUPAC Name |

| 1-CH₂Br, 4-COOH - C₆H₄ | 4-(Bromomethyl)benzoic acid |

| 1-CH₂Br, 2-OH - C₆H₄ | 2-(Bromomethyl)phenol |

Logical Workflow for Nomenclature

The process of naming a substituted bromomethylbenzene can be visualized as a decision-making workflow. The following diagram illustrates the logical steps based on IUPAC rules.

Caption: Decision workflow for naming substituted bromomethylbenzenes.

Conclusion

The systematic nomenclature of substituted bromomethylbenzenes is governed by a clear set of IUPAC rules. The primary decision involves identifying the correct parent hydride—either a functionalized parent like benzoic acid, or benzene itself. The term "(bromomethyl)" is the standard prefix for the -CH₂Br group. Adherence to the principles of substituent prioritization and lowest locant numbering ensures the assignment of a single, unambiguous name that is universally understood in scientific and professional contexts.

References

- 1. iupac.org [iupac.org]

- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 3. How do you name benzene derivatives? | Filo [askfilo.com]

- 4. Blue Book chapter P-2 [iupac.qmul.ac.uk]

- 5. quora.com [quora.com]

- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. m.youtube.com [m.youtube.com]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

- 12. IUPAC Rules [chem.uiuc.edu]

- 13. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

The Reactivity of Ortho-Bromo Benzyl Ethers: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

The ortho-bromo benzyl ether motif is a versatile building block in organic synthesis, offering a strategic handle for the construction of complex molecular architectures. The presence of the ortho-bromine atom, in conjunction with the ether functionality, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other functional materials. This technical guide provides an in-depth exploration of the synthesis and reactivity of ortho-bromo benzyl ethers, with a focus on key transformations including lithiation-substitution, palladium-catalyzed cross-coupling reactions, and anionic cyclization. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies.

Synthesis of Ortho-Bromo Benzyl Ethers

The preparation of ortho-bromo benzyl ethers can be readily achieved through several synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alcohol with an ortho-bromobenzyl halide.

A typical synthetic pathway begins with the reduction of a commercially available starting material, such as 2-bromobenzoic acid, to the corresponding 2-bromobenzyl alcohol. This alcohol can then be protected or directly used in the etherification step. For instance, protection of the alcohol as a methoxymethyl (MOM) ether provides a stable intermediate that can be carried through subsequent reaction sequences.

Table 1: Synthesis of a Protected Ortho-Bromo Benzyl Ether [1][2]

| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |

| 1. Reduction | 2-Bromobenzoic acid | Sodium borohydride | - | - | - |

| 2. Protection | 2-Bromobenzyl alcohol | Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 | - |

Experimental Protocol: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene[1][2]

Step 1: Reduction of 2-Bromobenzoic Acid to 2-Bromobenzyl Alcohol

-

In a reaction vessel, sodium borohydride is charged.

-

A solution of 2-bromobenzoic acid is added portion-wise while maintaining the temperature.

-

The reaction is stirred until completion, monitored by TLC.

-

Work-up involves quenching the excess reducing agent, extraction with an organic solvent, and purification to yield 2-bromobenzyl alcohol.

Step 2: MOM Protection of 2-Bromobenzyl Alcohol

-

To an oven-dried three-neck round-bottom flask, 2-bromobenzyl alcohol is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

N,N-Diisopropylethylamine (DIPEA) is added to the solution.

-

The mixture is cooled to 0 °C, and freshly distilled chloromethyl methyl ether (MOM-Cl) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 1-bromo-2-((methoxymethoxy)methyl)benzene.

References

The Synthetic Versatility of 1-(Benzyloxy)-2-bromo-4-methylbenzene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-bromo-4-methylbenzene is a substituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a benzyloxy protecting group, a reactive bromine atom, and a methyl-substituted phenyl ring, makes it an attractive starting material for the construction of complex molecular architectures. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds, which are prevalent motifs in numerous biologically active molecules and functional materials.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound lies in its participation in various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the strategic elaboration of the molecular scaffold.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a powerful and widely employed method for the synthesis of biaryl compounds, which are key structural units in many pharmaceuticals. In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Illustrative Application: Synthesis of 2-(Benzyloxy)-5-methylbiphenyl

A prime example of the utility of this compound is in the synthesis of 2-(benzyloxy)-5-methylbiphenyl. This transformation is achieved through a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Table 1: Representative Reaction Parameters for the Synthesis of 2-(Benzyloxy)-5-methylbiphenyl

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid | Phenylboronic Acid | 1.2 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 1-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |

| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | Typically a 2:1 or 3:1 mixture |

| Reaction Temperature | 80 - 100 °C | Monitored by TLC or GC-MS |

| Reaction Time | 12 - 24 hours | Dependent on substrate and catalyst |

| Typical Yield | 85 - 95% | Isolated yield after purification |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-(Benzyloxy)-5-methylbiphenyl

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

To the flask, add a degassed solvent mixture of toluene (10 mL), ethanol (5 mL), and water (2.5 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)-5-methylbiphenyl.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Potential Applications in Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is a prominent application, the reactivity of the C-Br bond in this compound also lends itself to other important palladium-catalyzed transformations, including:

-

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions further expand the synthetic utility of this building block, allowing for the introduction of a wide range of functional groups and the creation of diverse molecular libraries for drug discovery and materials science.

Signaling Pathway Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable synthetic intermediate, particularly for the construction of biaryl frameworks through Suzuki-Miyaura cross-coupling reactions. The provided detailed protocol for the synthesis of 2-(benzyloxy)-5-methylbiphenyl highlights its utility in generating complex organic molecules with high efficiency. The potential for this compound to participate in a range of other palladium-catalyzed transformations underscores its versatility as a building block for the discovery and development of novel pharmaceuticals and advanced materials. Researchers and scientists in the field of drug development can leverage the reactivity of this compound to access a diverse chemical space and accelerate their discovery programs.

Key Chemical Features of Benzyloxyaryl Bromides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyloxyaryl bromides are a class of organic compounds characterized by a bromo-substituted aromatic ring bearing a benzyloxy group. This unique trifunctional molecular architecture, comprising a stable benzyloxy protecting group, a versatile aryl bromide handle for cross-coupling reactions, and a benzyl moiety, renders them highly valuable intermediates in organic synthesis. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where they serve as key building blocks for the synthesis of complex molecular scaffolds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and key chemical features of benzyloxyaryl bromides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical transformations and biological pathways.

Introduction

The strategic importance of benzyloxyaryl bromides in modern organic synthesis stems from the orthogonal reactivity of their constituent functional groups. The benzyloxy group serves as a robust protecting group for a phenolic hydroxyl, stable to a wide range of reaction conditions, yet readily cleaved when desired. The aryl bromide provides a reactive site for a plethora of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the overall structure can be readily modified at the benzylic position, the aryl ring, or the benzyl group itself, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will delve into the synthesis of these versatile building blocks, their characteristic reactivity, and their applications, with a focus on providing practical information for laboratory chemists.

Synthesis of Benzyloxyaryl Bromides

The synthesis of benzyloxyaryl bromides is typically achieved through two primary strategies: Williamson ether synthesis followed by bromination, or bromination of a precursor phenol followed by benzylation. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Routes

A common and efficient method involves the benzylation of a bromophenol. This reaction proceeds via a Williamson ether synthesis, where the phenoxide, generated by treating the bromophenol with a base, acts as a nucleophile, displacing the bromide from benzyl bromide.

Alternatively, a phenol can first be protected with a benzyl group, followed by electrophilic bromination of the aromatic ring. The regioselectivity of the bromination is directed by the benzyloxy group, which is an ortho-, para-director.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key physicochemical and spectroscopic data for representative benzyloxyaryl bromides. This data is crucial for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of Representative Benzyloxyaryl Bromides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Benzyloxybenzyl bromide | C₁₄H₁₃BrO | 277.16 | 51 - 55 |

| 3-Benzyloxybenzyl bromide | C₁₄H₁₃BrO | 277.16 | 54-55 |

| 4-Benzyloxybenzyl bromide | C₁₄H₁₃BrO | 277.16 | 61 - 63 |

| 2-Benzyloxy-5-bromobenzyl bromide | C₁₄H₁₂Br₂O | 356.05 | Not Available |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Benzyloxybenzyl bromide | 7.45-7.30 (m, 5H, Ar-H of Benzyl), 7.28 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, OCH₂), 4.48 (s, 2H, CH₂Br) | 158.5, 136.8, 130.5, 129.8, 128.6, 128.1, 127.5, 115.1, 70.1, 33.5 |

| 3-(4-Vinylbenzyloxy)benzyl bromide | 7.41 (d, J=8.1 Hz, 2H), 7.37-7.27 (m, 7H), 6.99-6.91 (m, 2H), 6.72 (dd, J=8.1, 1.7 Hz, 1H), 5.76 (d, J=17.6 Hz, 1H), 5.26 (d, J=10.9 Hz, 1H), 5.06 (s, 2H), 4.47 (s, 2H) | 159.2, 140.2, 137.2, 136.9, 136.5, 129.6, 128.1, 127.5, 126.5, 121.2, 115.1, 114.4, 114.1, 70.0, 33.7[1] |

Table 3: Representative FTIR Spectroscopic Data

| Compound | Key FTIR Peaks (cm⁻¹) |

| 4-Benzyloxy-3-methoxybenzaldehyde | 3050-2950 (C-H stretch, aromatic & aliphatic), 1680 (C=O stretch, aldehyde), 1580, 1510 (C=C stretch, aromatic), 1260 (C-O stretch, ether) |

| 4-Methoxybenzylamine | 3400-3200 (N-H stretch, amine), 3050-2800 (C-H stretch, aromatic & aliphatic), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether) |

*Note: Data for closely related structures are provided as representative examples due to the limited availability of comprehensive tabulated data for a wide range of benzyloxyaryl bromides.[2][3][4][5][6]

Experimental Protocols

Synthesis of 2-Benzyloxy-5-bromobenzyl bromide[7][8][9]

This protocol describes a two-step synthesis starting from 2-benzyloxy-5-bromobenzoic acid.

Step 1: Reduction of 2-Benzyloxy-5-bromobenzoic acid to (2-(Benzyloxy)-5-bromophenyl)methanol

-

Materials: 2-Benzyloxy-5-bromobenzoic acid, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1 M HCl, Saturated NaCl solution (brine), Anhydrous MgSO₄.

-

Procedure:

-

To a stirred solution of 2-benzyloxy-5-bromobenzoic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour and then filter through a pad of Celite®.

-

Wash the filter cake with diethyl ether.

-

Combine the organic filtrates and wash with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (2-(benzyloxy)-5-bromophenyl)methanol, which can be used in the next step without further purification.

-

Step 2: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol to 2-Benzyloxy-5-bromobenzyl bromide

-

Materials: (2-(Benzyloxy)-5-bromophenyl)methanol, Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃), Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄), Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

-

Procedure (using PBr₃):

-

Dissolve (2-(benzyloxy)-5-bromophenyl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Slowly add PBr₃ (0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-benzyloxy-5-bromobenzyl bromide.

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Benzyloxyaryl Bromide[10][11][12][13][14]

This protocol provides a general procedure for the coupling of a benzyloxyaryl bromide with an arylboronic acid.

-

Materials: Benzyloxyaryl bromide, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), S-Phos (or other suitable phosphine ligand), Potassium carbonate (K₂CO₃), Toluene, Water.

-

Procedure:

-

To a reaction vessel, add the benzyloxyaryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and S-Phos (4-10 mol%).

-

Add K₂CO₃ (2.0-3.0 eq).

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table 4: Representative Conditions and Yields for Suzuki-Miyaura Cross-Coupling of Benzylic Bromides with Arylboronic Acids [7]

| Entry | Benzylic Bromide | Arylboronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methoxybenzyl bromide | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ / L2 | DMF | 140 | 85 |

| 2 | 4-Chlorobenzyl bromide | 3-Methoxyphenylboronic acid | K₂CO₃ | Pd(OAc)₂ / L2 | DMF | 140 | 78 |

| 3 | Benzyl bromide | 4-Formylphenylboronic acid | K₂CO₃ | Pd(OAc)₂ / L2* | DMF | 140 | 82 |

*L2 refers to a specific phosphine ligand used in the cited study.

Mandatory Visualization

Signaling Pathways

Benzyloxyaryl bromides are scaffolds of interest in the development of inhibitors for various enzymes, including tyrosine kinases, and as ligands for nuclear receptors. The following diagrams illustrate simplified signaling pathways where such molecules could act.

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Caption: Modulation of a Nuclear Receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of benzyloxyaryl bromides.

Caption: General workflow for Williamson Ether Synthesis.

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Logical Relationships

The structure-activity relationship (SAR) is a critical concept in drug discovery. The benzyloxyaryl bromide scaffold allows for systematic modifications to explore SAR.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyloxy Group: A Comprehensive Guide to Phenol Protection in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. The ability to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule is a cornerstone of modern synthetic strategy. Among the myriad of choices for protecting the versatile phenol hydroxyl group, the benzyl ether stands out as a robust, reliable, and highly versatile option.

This technical guide provides an in-depth exploration of the benzyloxy group as a phenol protection strategy. We will delve into the core principles of its installation and cleavage, provide detailed experimental protocols, present quantitative data for a range of substrates, and illustrate key concepts with clear diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field, enabling the effective implementation of the benzyloxy protecting group in their synthetic endeavors. The benzyl group is lauded for its stability across a broad spectrum of reaction conditions, yet it can be readily removed under specific and often mild circumstances, making it an excellent choice for a protecting group.[1]

I. Protection of Phenols as Benzyl Ethers: The Williamson Ether Synthesis

The most prevalent and reliable method for the formation of benzyl ethers from phenols is the Williamson ether synthesis. This reaction proceeds via a classic SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an electrophilic benzyl source, typically a benzyl halide or tosylate.[1][2]

Reaction Mechanism

The O-benzylation of phenols via the Williamson ether synthesis involves two primary steps:

-

Deprotonation: The acidic proton of the phenol is removed by a base to form a highly nucleophilic phenoxide anion.

-

Nucleophilic Substitution: The phenoxide anion attacks the benzylic carbon of the benzylating agent, displacing a leaving group (e.g., bromide, chloride, or tosylate) to form the stable benzyl ether.[1]

// Reactants phenol [label="Ar-OH\n(Phenol)"]; base [label="Base"]; benzyl_halide [label="Bn-X\n(Benzyl Halide/Tosylate)"];

// Intermediates phenoxide [label="Ar-O⁻\n(Phenoxide)"]; base_H [label="Base-H⁺"]; leaving_group [label="X⁻"];

// Product benzyl_ether [label="Ar-O-Bn\n(Benzyl Ether)"];

// Nodes for reaction steps step1 [label="Step 1:\nDeprotonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2:\nSN2 Attack", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges phenol -> step1; base -> step1; step1 -> phenoxide; step1 -> base_H; phenoxide -> step2; benzyl_halide -> step2; step2 -> benzyl_ether; step2 -> leaving_group; } DOT Caption: Mechanism of Phenol O-Benzylation.

Common Reagents and Conditions

The success of the O-benzylation reaction hinges on the appropriate selection of the base, solvent, and benzylating agent.

-

Benzylating Agents: Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most common and cost-effective choices. For more sensitive substrates or when milder conditions are required, benzyl tosylate (BnOTs) can be an effective alternative.[1]

-

Bases: A variety of bases can be employed, with the choice depending on the acidity of the phenol. For simple phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[1] For less acidic or sterically hindered phenols, stronger bases such as sodium hydride (NaH) are frequently used.

-

Solvents: Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they effectively solvate the cation of the base and promote the SN2 reaction.

Quantitative Data on Phenol Benzylation

The following table summarizes representative reaction conditions and yields for the O-benzylation of various substituted phenols.

| Phenol Substrate | Substituent | Electronic Effect | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | H | Neutral | BnBr | K₂CO₃ | Acetone | Reflux | 2-6 | 92-95 |

| 4-Nitrophenol | 4-NO₂ | Electron-withdrawing | BnOTs | K₂CO₃ | Acetonitrile | 80 | 4 | 92-98[1] |

| 4-Methoxyphenol | 4-OMe | Electron-donating | BnOTs | K₂CO₃ | DMF | 80 | 8 | 85-90[1] |

| 2-Chlorophenol | 2-Cl | Electron-withdrawing | BnOTs | Cs₂CO₃ | Acetonitrile | 80 | 12 | 80-88[1] |

| 4-tert-Butylphenol | 4-tBu | Electron-donating | BnOTs | K₂CO₃ | DMF | 90 | 10 | 88-94[1] |

| Hydroquinone | 4-OH | Electron-donating | BnOTs | K₂CO₃ | Methanol | 70 | 5 | 85-92 (mono-benzylated)[1] |

| 3,5-Dihydroxybenzoic acid | 3,5-(OH)₂, COOH | Electron-withdrawing | BnBr | K₂CO₃ | Acetone | Reflux | - | High |

Note: Yields are highly dependent on the specific reaction conditions and substrate purity.

Experimental Protocol: General Procedure for O-Benzylation of a Phenol

Materials:

-

Substituted Phenol (1.0 equiv)

-

Benzyl Bromide (1.1 equiv) or Benzyl Tosylate (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).[1]

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Add the benzylating agent (1.1 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.

II. Deprotection of Phenolic Benzyl Ethers

A key advantage of the benzyloxy protecting group is the variety of methods available for its removal, allowing for flexibility in synthetic design. The most common and versatile method is catalytic hydrogenation.

Catalytic Hydrogenation

This method involves the cleavage of the benzyl C-O bond by reaction with hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This reaction is clean, generally high-yielding, and proceeds under neutral conditions.

Direct Hydrogenation: This approach utilizes hydrogen gas (H₂) as the hydrogen source.

Catalytic Transfer Hydrogenation (CTH): This safer alternative avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to generate hydrogen in situ.[3][4]

// Start start [label="Benzyl Protected Phenol\n(Ar-O-Bn)"];

// Deprotection Methods catalytic_hydrogenation [label="Catalytic Hydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lewis_acid [label="Lewis Acid\n(e.g., BCl3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_cleavage [label="Oxidative Cleavage\n(e.g., DDQ)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Conditions h2_pdc [label="H₂ / Pd/C"]; cth [label="Transfer Hydrogenation\n(e.g., HCOOH, Pd/C)"]; bcl3_scavenger [label="BCl₃, Pentamethylbenzene"]; ddq_light [label="DDQ, hv"];

// Product product [label="Phenol\n(Ar-OH)"];

// Edges start -> catalytic_hydrogenation; start -> lewis_acid; start -> oxidative_cleavage;

catalytic_hydrogenation -> h2_pdc; catalytic_hydrogenation -> cth; h2_pdc -> product; cth -> product;

lewis_acid -> bcl3_scavenger; bcl3_scavenger -> product;

oxidative_cleavage -> ddq_light; ddq_light -> product; } DOT Caption: Deprotection Strategies for Benzyl Ethers.

Quantitative Comparison of Deprotection Methods

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| Direct Hydrogenation | H₂ (balloon), 10% Pd/C | EtOH | Room Temp. | Overnight | ~100[4] | May not be suitable for substrates with other reducible functional groups. |

| Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C | MeOH | Reflux | 1-3 h | High | A safer alternative to using hydrogen gas.[3] |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | CH₂Cl₂ | -78 | 20 min | 99[5] | Highly chemoselective and tolerates many functional groups.[5] |

| Oxidative Cleavage | DDQ, Photoirradiation | MeCN | Room Temp. | 1-4 h | 84-96[6] | Useful for substrates sensitive to hydrogenation.[6][7] |

Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation

Materials:

-

Benzyl-protected Phenol (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (10 mol%)

-

Formic acid or Ammonium formate (excess)

-

Methanol or Ethanol

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Dissolve the benzyl-protected phenol in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

To the stirred suspension, add formic acid or ammonium formate.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude phenol.

-

Purify the product as necessary by column chromatography or recrystallization.

III. Orthogonal Protecting Group Strategies

The true power of the benzyloxy group in complex synthesis is often realized in the context of orthogonal protecting group strategies. Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group in the presence of others.[8] The benzyl ether is an excellent component of such strategies due to its unique cleavage conditions (primarily hydrogenolysis).

A common and effective orthogonal pairing is the use of a benzyl ether alongside a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. The silyl ether can be selectively cleaved under acidic conditions or with a fluoride source, leaving the benzyl ether intact. Conversely, the benzyl ether can be removed by hydrogenolysis without affecting the silyl ether.[8]

// Starting Material dihydroxy [label="Diol\n(HO-R-OH)"];

// Protection Steps protect_bn [label="Protect one hydroxyl\nas a Benzyl ether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protect_tbdms [label="Protect the other hydroxyl\nas a TBDMS ether", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediate intermediate [label="Orthogonally Protected Diol\n(BnO-R-OTBDMS)"];

// Deprotection Pathways deprotect_tbdms [label="Selective TBDMS Deprotection\n(e.g., TBAF or mild acid)"]; deprotect_bn [label="Selective Benzyl Deprotection\n(Hydrogenolysis)"];

// Products product_bn_oh [label="BnO-R-OH"]; product_ho_tbdms [label="HO-R-OTBDMS"];

// Edges dihydroxy -> protect_bn; dihydroxy -> protect_tbdms; protect_bn -> intermediate; protect_tbdms -> intermediate;

intermediate -> deprotect_tbdms; intermediate -> deprotect_bn;

deprotect_tbdms -> product_bn_oh; deprotect_bn -> product_ho_tbdms; } DOT Caption: Orthogonal Protection Strategy.

This orthogonality allows for the sequential manipulation of different hydroxyl groups within the same molecule, a critical capability in the synthesis of complex natural products and pharmaceuticals.

IV. Chemoselectivity and Potential Side Reactions

O- vs. C-Alkylation

Under certain conditions, particularly with phenoxides, a competing side reaction to the desired O-alkylation is C-alkylation, where the benzyl group attaches directly to the aromatic ring. The choice of solvent plays a crucial role in directing the regioselectivity of this reaction.

-

Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents favor O-alkylation . They effectively solvate the counter-ion of the phenoxide without strongly solvating the oxygen atom, leaving it exposed and highly nucleophilic.

-

Protic Solvents (e.g., water, alcohols): These solvents can lead to an increase in C-alkylation . They form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the aromatic ring more competitive as nucleophilic sites.[9]

Therefore, for the purpose of phenol protection, it is standard practice to use aprotic polar solvents to ensure high yields of the desired benzyl ether.

V. Applications in Drug Development and Natural Product Synthesis

The benzyloxy protecting group has been instrumental in the total synthesis of numerous biologically active molecules. Its stability and reliable deprotection methods make it a valuable tool in the synthetic chemist's arsenal.

Synthesis of Resveratrol and its Derivatives

Resveratrol, a natural polyphenol with a range of potential health benefits, and its derivatives are popular targets for total synthesis.[10] In many synthetic routes, the phenolic hydroxyl groups are protected as benzyl ethers to allow for the construction of the stilbene core. For instance, in a Horner-Wadsworth-Emmons approach, 3,5-dibenzyloxybenzyl bromide can be converted to the corresponding phosphonate and then reacted with 4-benzyloxybenzaldehyde. Subsequent debenzylation via catalytic hydrogenation yields resveratrol.[11]

Synthesis of Combretastatin A-4

Combretastatin A-4 is a potent anti-cancer agent that inhibits tubulin polymerization.[12] Its synthesis often involves the protection of phenolic hydroxyl groups. In some strategies, benzyl ethers are used to protect the hydroxyl groups on one of the aromatic rings while the stilbene backbone is constructed, for example, via a Wittig reaction.[13] The benzyl groups are then removed in a later step to yield the final natural product.

Conclusion

The benzyloxy group remains a cornerstone of phenol protection in modern organic synthesis. Its ease of installation via the Williamson ether synthesis, its stability to a wide range of reaction conditions, and the variety of reliable methods for its removal, particularly the mild and efficient catalytic hydrogenation, make it a highly attractive choice for complex synthetic endeavors. The ability to employ the benzyl ether in orthogonal protection schemes further enhances its utility. A thorough understanding of the reaction mechanisms, optimal conditions, and potential side reactions, as outlined in this guide, will empower researchers, scientists, and drug development professionals to effectively leverage the benzyloxy protecting group in the synthesis of novel and important molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 8. Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries [patentalert.com]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. benchchem.com [benchchem.com]

- 11. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]

- 12. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Aromatic Reactivity: A Technical Guide to Benzylic and Phenyl Groups

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, the subtle distinction between a benzylic and a phenyl group dictates a profound difference in chemical reactivity. This in-depth technical guide explores the core principles governing these differences, providing quantitative data, detailed experimental protocols, and visual diagrams to illuminate the reaction mechanisms that are fundamental to synthetic and medicinal chemistry. Understanding this reactivity is paramount for designing synthetic routes, predicting reaction outcomes, and developing novel molecular entities.

Core Principles of Reactivity: The Decisive Role of Stability

The enhanced reactivity of the benzylic position —the carbon atom directly attached to a benzene ring—stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance. Whether a reaction proceeds via a radical, carbocation, or carbanion intermediate, the delocalization of charge or the unpaired electron into the π-system of the benzene ring significantly lowers the activation energy for its formation.

Conversely, the phenyl group , which is the benzene ring itself, is characterized by its exceptional stability due to aromaticity. Reactions involving the phenyl group typically require overcoming this inherent stability. Consequently, the phenyl group is generally less reactive than the benzylic position and undergoes a distinct set of reactions that preserve the aromatic system.

Quantitative Comparison of Reactivity

The disparate reactivity of benzylic and phenyl C-H bonds is quantitatively reflected in their bond dissociation energies (BDEs). A lower BDE indicates a weaker bond that is more readily cleaved, particularly in radical reactions.

| Parameter | Benzylic Position | Phenyl Group | Implication |

| C-H Bond Dissociation Energy | ~90 kcal/mol[1][2] | ~113 kcal/mol[1][2] | The benzylic C-H bond is significantly weaker, making it more susceptible to homolytic cleavage and radical reactions. |

| Relative Reactivity in Electrophilic Aromatic Substitution | Toluene is ~25 times more reactive than benzene.[3] | Benzene serves as the baseline for electrophilic aromatic substitution. | The alkyl group at the benzylic position is electron-donating, activating the phenyl ring towards electrophilic attack. |

| Nucleophilic Substitution (SN1/SN2) | Benzyl halides readily undergo both SN1 and SN2 reactions.[4][5][6][7][8][9][10] | Phenyl halides are generally unreactive towards SN1 and SN2 reactions.[11] | The benzylic position can stabilize both the carbocation intermediate of an SN1 reaction and the transition state of an SN2 reaction. The phenyl cation is highly unstable.[11] |

Reactions of the Benzylic Position

The unique stability of benzylic intermediates facilitates a variety of synthetically useful transformations at this position.

Free-Radical Halogenation

Benzylic C-H bonds can be selectively halogenated under free-radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Oxidation

Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen.[2][12][13]

Nucleophilic Substitution

Benzylic halides are highly reactive towards both SN1 and SN2 reactions due to the resonance stabilization of the carbocation intermediate in SN1 and the favorable orbital overlap in the SN2 transition state.[8][9][10]

Reactions of the Phenyl Group

Reactions involving the phenyl group are dominated by electrophilic aromatic substitution, where the aromaticity of the ring is preserved.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. This proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Nucleophilic Aromatic Substitution (NAS)

While less common, nucleophilic substitution can occur on a phenyl ring if it is substituted with strong electron-withdrawing groups, typically ortho and/or para to a leaving group. The mechanism involves the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). Phenyl halides do not undergo SN1 or SN2 reactions.[14][15][16]

Experimental Protocols

Benzylic Bromination of Toluene

Objective: To selectively brominate the benzylic position of toluene using N-bromosuccinimide (NBS).

Materials:

-

Toluene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine toluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of benzoyl peroxide.

-

Add the solvent (e.g., CCl₄) to the flask.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent, and the appearance of succinimide, which is less dense and will float.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bisulfite to remove any remaining bromine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude benzyl bromide. Further purification can be achieved by distillation under reduced pressure.

Oxidation of Ethylbenzene to Benzoic Acid

Objective: To oxidize the benzylic position of ethylbenzene to a carboxylic acid using potassium permanganate.

Materials:

-

Ethylbenzene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

10% Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-